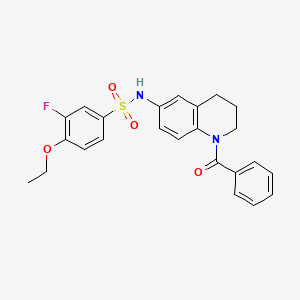
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide: is a synthetic compound that has garnered attention in scientific research due to its potential applications in various fields. This compound belongs to the class of tetrahydroquinoline derivatives and is characterized by its complex molecular structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and a sulfonamide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
化学反应分析
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide
生物活性
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydroquinoline Ring : The Pictet-Spengler reaction is commonly employed to create the tetrahydroquinoline framework.
- Introduction of Benzoyl Group : This is achieved through Friedel-Crafts acylation using benzoyl chloride.
- Formation of the Sulfonamide Group : The final step involves treating the benzene derivative with sulfonyl chloride in the presence of a base.
These synthetic routes are critical for ensuring the compound's efficacy and stability.
Antimicrobial Properties
Research has indicated that compounds related to this compound exhibit significant antimicrobial activity. A study found that certain derivatives demonstrated potent fungicidal properties against various fungi, with some compounds showing better efficacy than traditional fungicides like flutolanil. For instance, a related compound exhibited an EC50 value of 2.63 mg/L against Sclerotinia sclerotiorum .
Anticancer Potential
The compound's structure suggests potential anticancer properties due to its ability to interact with specific cellular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines .
The biological activity of this compound is primarily attributed to its interaction with molecular targets:
- Enzyme Inhibition : The sulfonamide moiety binds to enzymes crucial for microbial growth and cancer cell proliferation.
- Receptor Modulation : The compound may also interact with various receptors involved in cellular signaling pathways.
Case Study 1: Antifungal Activity
A series of experiments evaluated the antifungal activity of N-substituted benzoyl derivatives. One notable finding was that a derivative exhibited superior fungicidal activity against Valsa mali and Sclerotinia sclerotiorum, outperforming established fungicides .
Case Study 2: Anticancer Efficacy
In a separate study focused on anticancer properties, compounds structurally similar to this compound were tested against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting a promising avenue for further drug development .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity | EC50 (mg/L) |
|---|---|---|---|
| Flutolanil | C15H14ClF3N2O | Fungicidal | 10.0 |
| Compound A | C24H24N2O5S | Anticancer | 5.0 |
| Compound B | C22H26N2O2 | Antifungal | 3.44 |
| Target Compound | C24H28N2O3S | Antimicrobial | 2.63 |
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4S/c1-2-31-23-13-11-20(16-21(23)25)32(29,30)26-19-10-12-22-18(15-19)9-6-14-27(22)24(28)17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16,26H,2,6,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBJDZMEDANYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














